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Compound of Interest

2-Chloro-5-
Compound Name: (methoxycarbonyl)phenylboronic
acid
Cat. No.: B1486596
\ v

An In-depth Technical Guide to 2-Chloro-5-(methoxycarbonyl)phenylboronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and process development scientists on the physicochemical properties, characterization, and
application of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. The insights provided
herein are grounded in established chemical principles and field-proven methodologies to
empower its effective utilization in research and development.

Molecular Overview and Strategic Importance

2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS No. 913835-92-4) is a highly
functionalized arylboronic acid that has emerged as a valuable building block in modern
organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its constituent
functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling
reactions; the electron-withdrawing chloro group; and the methoxycarbonyl (ester) group, which
can serve as a synthetic handle for further derivatization.[1] This trifecta of functionality makes
it a versatile reagent for constructing complex molecular architectures, particularly in the fields
of pharmaceutical and agrochemical discovery.[2][3]

Key Compound Identifiers
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Property Value Reference
CAS Number 913835-92-4 [1][41[5]
Molecular Formula CsHsBCIlOa4 [11[415]
Molecular Weight 214.41 g/mol [11[4115]
Purity Typically 296-98% [1114]

Chemical Structure

Caption: Chemical structure of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid.

Core Physicochemical Properties

The physical and chemical properties of a reagent are critical determinants of its handling,
reactivity, and application scope. While exhaustive experimental data for this specific molecule
is not compiled in a single public source, we can infer its properties based on its structural
analogues and the fundamental principles of physical organic chemistry.
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Expected Value / Rationale & Comparative
Property . .
Observation Insights
Phenylboronic acids are
Appearance White to off-white solid typically crystalline solids at

room temperature.[6]

The melting point is influenced
by crystal packing, hydrogen
bonding between boronic acid
groups, and substituent
effects. The related 2-
Methoxycarbonylphenylboronic
Melting Point 140-160 °C (Predicted) acid melts at 102-107 °C.[7]
The additional chloro-
substituent likely increases the
melting point due to increased
molecular weight and
potentially altered crystal

packing.

The boronic acid group can

Soluble in polar organic engage in hydrogen bonding,
solvents (e.g., THF, Dioxane, favoring solubility in polar
Solubility DMF, Methanol). Poorly protic and aprotic solvents.
soluble in non-polar solvents The overall aromatic character
(e.g., Hexanes) and water.[6] limits solubility in highly polar

solvents like water.

pKa ~7.5 - 8.5 (Predicted) The boronic acid is a mild
Lewis acid.[6] Its acidity (pKa =
8.8 for the parent
phenylboronic acid) is
modulated by the electronic
effects of the ring substituents.
[6] The electron-withdrawing
nature of both the chloro and
methoxycarbonyl groups is

expected to increase the
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acidity of the boronic acid,
thereby lowering its pKa
relative to the unsubstituted
parent. A predicted pKa for the
structurally similar 2-chloro-4-
fluoro-5-
(methoxycarbonyl)phenylboron
ic acid is 7.53.[8]

Spectroscopic Characterization: A Practical
Workflow

Accurate structural confirmation is paramount. The following section details the standard
operating procedures for the spectroscopic analysis of 2-Chloro-5-
(methoxycarbonyl)phenylboronic acid, including expected spectral features.
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Sample Preparation

Weigh 5-10 mg of
2 Chloro-5- (methoxycarbonyl)phenylboronlc aC|d

Dissolve in ~0.7 mL Place soI|d dlrectly Dissolve in ACN:Hz0
CDCls or DMSO-ds on ATR crystal for LC-MS infusion

Data Acquisition

1H, 13C NMR FT-IR Spectroscopy High-Resolution MS
(400-500 MH2z) (4000-400 cm™1) (ESI-TOF)

Correlate spectral data:
- Chemical Shifts (ppm)
- Coupling Constants (Hz)
- IR Absorptions (cm~1)

- Exact Mass (m/z)

Confirm Structure and Purity

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of a solid organic compound.

A. *H Nuclear Magnetic Resonance (NMR) Spectroscopy

o Causality: *H NMR provides definitive information on the number and connectivity of protons
in the molecule, confirming the substitution pattern of the aromatic ring and the presence of
the methyl ester.
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o Experimental Protocol:
o Weigh 5-10 mg of the compound.

o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDClsz or DMSO-ds)
in a clean NMR tube.[9]

o Acquire the spectrum on a 400 MHz or higher field spectrometer.[10] Reference the
spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).[10]

o Expected Spectral Data:

o ~8.0-8.2 ppm (br s, 2H): Boronic acid protons (-B(OH)z). These protons are often broad
and may exchange with trace water in the solvent.

o ~7.8-8.1 ppm (m, 3H): Aromatic protons. The specific splitting pattern will be complex
(likely a combination of doublets and doublet of doublets) due to the substitution. The
protons ortho and para to the electron-withdrawing ester group will be shifted furthest
downfield.

o ~3.9 ppm (s, 3H): Methoxy protons (-OCHs) of the ester group. This will appear as a sharp
singlet.

B. Infrared (IR) Spectroscopy

o Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key
functional groups, such as the O-H of the boronic acid, the C=0 of the ester, and the C-Cl
bond.

o Experimental Protocol:

[e]

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

o

Record a background spectrum.[9]

[¢]

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure
to ensure good contact.[9]
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o Acquire the sample spectrum, typically over a range of 4000-400 cm~1.[9]

o Expected Absorption Bands:

o 3500-3200 cm~? (broad): O-H stretching of the boronic acid group, often showing
hydrogen bonding.[11]

o ~3000 cm~1: Aromatic C-H stretching.[11]

o ~1720 cm~1 (strong): C=0 stretching of the ester functional group.[11]

o ~1600, 1480 cm~1: C=C stretching vibrations within the aromatic ring.[11]
o ~1350 cm~1: B-O stretching.

o ~1250 cm~1: C-O stretching of the ester.

o ~800-700 cm~1: C-Cl stretching.

C. Mass Spectrometry (MS)

o Causality: High-resolution mass spectrometry (HRMS) provides the most accurate
confirmation of the molecular formula by determining the compound's exact mass.

o Experimental Protocol:

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like
acetonitrile/water.[12]

o Introduce the sample into the mass spectrometer via direct infusion or LC-MS.[13]

o Utilize a soft ionization technique, such as Electrospray lonization (ESI), to minimize
fragmentation and observe the molecular ion.[14]

o Acquire the spectrum in both positive and negative ion modes.

o Expected Results:
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o Negative lon Mode [M-H]~: The deprotonated molecule would be the primary ion
observed, with an expected m/z of 213.00. The isotopic pattern will be characteristic of a
molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity
of the M peak).

o Positive lon Mode [M+H]* or [M+Na]*: Adducts with protons or sodium ions may be

observed.

o Boroxine Formation: Boronic acids have a tendency to dehydrate to form cyclic trimeric
anhydrides called boroxines, especially in the gas phase or upon heating.[14] This may be
observed as a higher mass ion in the mass spectrum.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is its role
as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning, palladium-
catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon
bonds, specifically for creating biaryl or aryl-alkenyl structures.[15]

e Mechanism and Rationale: In the catalytic cycle, this boronic acid serves as the source of
the 2-Chloro-5-(methoxycarbonyl)phenyl nucleophile. The reaction typically involves a Pd(0)
catalyst, a base, and an organic halide or triflate. The base activates the boronic acid to form
a more nucleophilic boronate species, which then participates in the transmetalation step
with the palladium center.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of
the reagent.

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area
or a chemical fume hood.[16][17] Wear appropriate PPE, including chemical-resistant gloves,
safety glasses or goggles, and a lab coat.[17]
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» Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17]
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage
temperature is between 2-8°C.[5] Protect from moisture, as boronic acids can dehydrate.

 In case of Exposure:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical
attention.[17]

o Skin: Wash off with soap and plenty of water.[17]
o Ingestion: If swallowed, rinse mouth with water and consult a physician.[17]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxycarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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